Comparative GI Tolerability: MMF vs. Dimethyl Fumarate (DMF)
In a Phase III, randomized, double-blind, head-to-head study (EVOLVE-MS-2), the tolerability of MMF delivered via diroximel fumarate (DRF) was compared to that of DMF. Patients treated with DRF experienced a statistically significant 46% reduction in the number of days with a clinically meaningful gastrointestinal (GI) symptom intensity score (IGISIS ≥ 2) compared to DMF-treated patients (rate ratio 0.54; p = 0.0003) [1]. The incidence of GI adverse events was also lower with DRF (34.8% vs. 49.0%), as were discontinuation rates due to GI adverse events (0.8% vs. 4.8%) [1].
| Evidence Dimension | GI tolerability (number of days with IGISIS intensity score ≥ 2) |
|---|---|
| Target Compound Data | MMF (as DRF 462 mg BID): Rate ratio 0.54 vs. DMF |
| Comparator Or Baseline | Dimethyl Fumarate (DMF 240 mg BID) |
| Quantified Difference | 46% reduction in days with significant GI symptoms (p=0.0003) |
| Conditions | 5-week Phase III randomized double-blind trial (EVOLVE-MS-2) in patients with RRMS |
Why This Matters
Superior GI tolerability is a key differentiator for procurement decisions, as it directly correlates with improved patient adherence and reduces the clinical management burden associated with side effects.
- [1] Naismith, R. T., Wundes, A., Ziemssen, T., et al. (2020). Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study. CNS Drugs, 34(2), 185-196. View Source
